

# ribociclib cross-species pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ribociclib Succinate

CAS No.: 1374639-75-4

Cat. No.: S002726

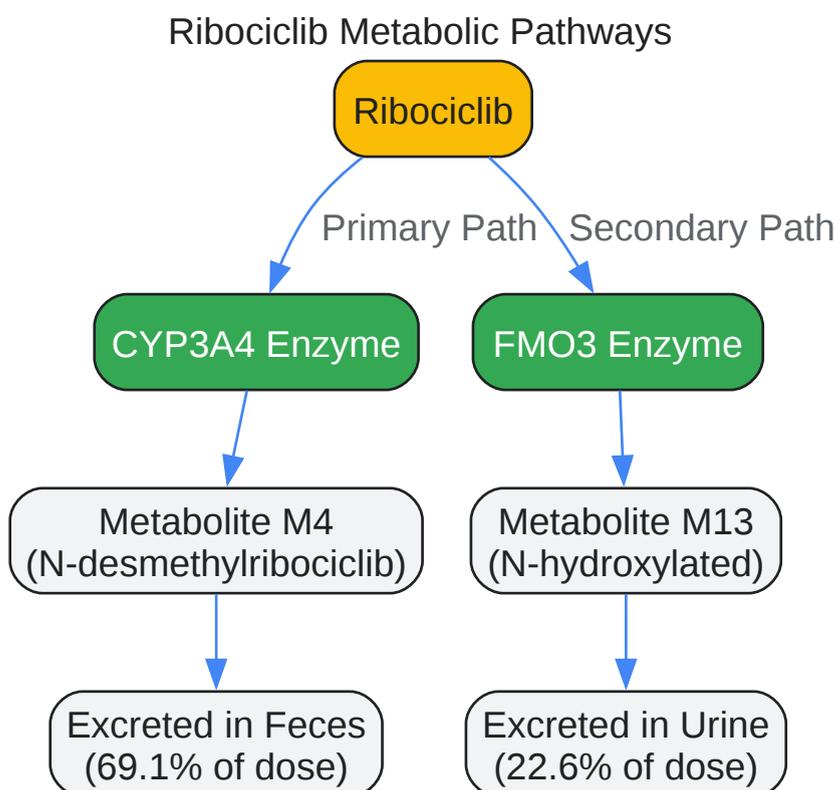
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## Ribociclib Pharmacokinetic & ADME Profile

Parameter	Summary of Findings
Absorption	Rapidly absorbed; <b>Tmax</b> ~2.4 hours; oral <b>bioavailability</b> is ~66% in humans at 600 mg [1].
Distribution	Extensive tissue distribution. Passes placental barrier and into milk in animal studies [2]. Moderately to highly permeable [1].
Metabolism	Primarily hepatic. <b>Main enzyme: CYP3A4</b> (major pathway); <b>FMO3</b> (minor pathway) [2]. Major metabolites: M4 (N-desmethyl) via CYP3A4; M13 (N-hydroxylated) via FMO3 [2].
Excretion	<b>Feces</b> (~69%, 17% as unchanged drug); <b>Urine</b> (~23%, 7% as unchanged drug) [2]. Estimated elimination: ~84% hepatic metabolism, ~7% renal, ~8% intestinal, ~1% biliary [2].
Elimination Half-life	Mean half-life is approximately <b>32 hours</b> [1].

## Metabolic Pathways and Key Enzymes

The following diagram illustrates the primary metabolic pathways of ribociclib and the enzymes involved, based on data from the human ADME study [2].



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## Experimental Protocols from Key Studies

To support the data presented, here are the methodologies from several pivotal studies.

- **Human ADME Study [2]**
  - **Objective:** To determine the mass balance, metabolic profile, and routes of excretion of ribociclib in humans.
  - **Design:** A single oral dose of 600 mg [<sup>14</sup>C]-radiolabeled ribociclib was administered to six healthy male volunteers.

- **Sample Analysis:** Mass balance was determined by measuring total radioactivity in blood, plasma, urine, and feces over time. Metabolite profiling and identification were conducted using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- **Tumor Tissue Penetration Study (Glioblastoma) [3]**
  - **Objective:** To assess ribociclib concentration and activity in brain tumors.
  - **Design:** Patients with recurrent glioblastoma received ribociclib (600 mg/day) for 8-21 days before surgical resection.
  - **Sample Analysis:** Total and unbound drug concentrations were measured in plasma, cerebrospinal fluid (CSF), and different regions of tumor tissue using a validated LC-MS/MS method. Pharmacodynamic effects were analyzed via immunohistochemistry on tumor specimens.
- **Drug-Drug Interaction Study (Rats) [4] [5]**
  - **Objective:** To evaluate the pharmacokinetic interaction between ribociclib and the anticoagulants rivaroxaban and apixaban.
  - **Design:** Male Sprague-Dawley rats were divided into groups receiving the drugs as monotherapy or in combination. Blood concentrations were measured using UPLC-MS/MS.
  - **Analysis:** Pharmacokinetic parameters (AUC, Cmax) were calculated and compared to determine the extent of interaction.

## Key Considerations for Researchers

- **Dosing Adjustments:** The standard 600 mg starting dose can be reduced to 400 mg or 200 mg to manage adverse events like neutropenia and QTc prolongation while maintaining efficacy [6].
- **Drug-Drug Interactions:** As a strong CYP3A4 inhibitor, ribociclib can significantly increase exposure to co-administered drugs that are CYP3A4/P-gp substrates (e.g., rivaroxaban, apixaban), necessitating careful management [4] [1].
- **Inter-individual Variability:** The LEANORA study found no significant association between CYP3A5 genotype and ribociclib exposure in Black patients, highlighting that some known sources of PK variability for other drugs may not apply to ribociclib [7].

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To cite this document: Smolecule. [ribociclib cross-species pharmacokinetic comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002726#ribociclib-cross-species-pharmacokinetic-comparison>]

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